

Velnacrine Maleate Side Effects at a Glance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

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Aspect	Details
General Safety Profile	Described as "acceptable" at doses of 150 mg/day and 225 mg/day, though a significant portion of patients experienced treatment-related adverse events [1].
Incidence of Diarrhea	The most commonly reported adverse clinical event in clinical trials [1].
Comparative Incidence	In a 24-week study, treatment-related adverse events occurred in 30% of the 225 mg/day group compared to 36% in the placebo group [1].
Severity & Impact	Described as rarely interrupting therapy, suggesting it was often manageable without discontinuing the drug [1].
Other Notable Side Effects	Abnormal liver function tests (led to discontinuation in 24% of the 225 mg group), rash, nausea, headache, and dizziness/fainting [1] [2] [3].

Mechanism and Management Insights

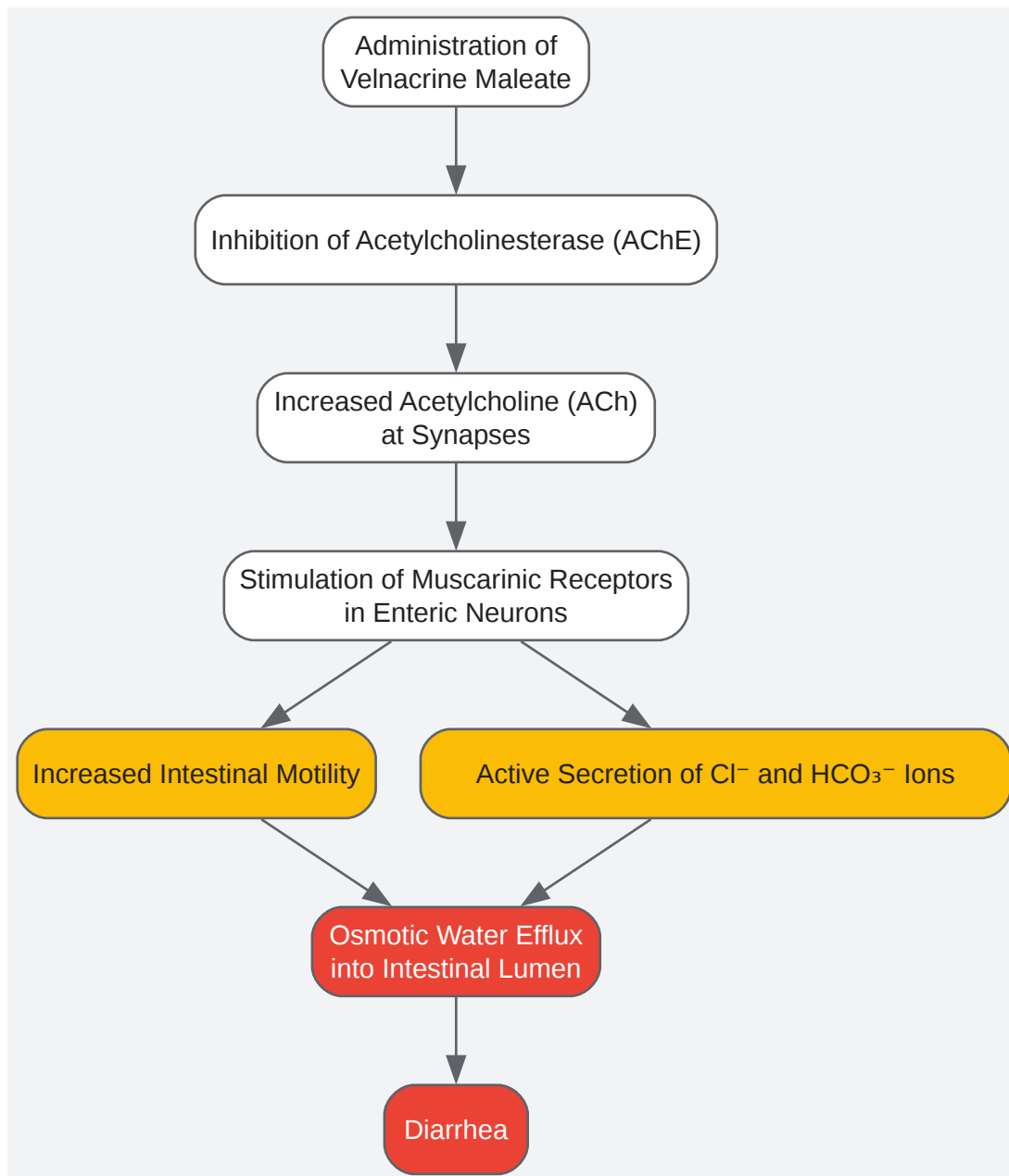
For your troubleshooting guides, the following pathophysiological and contextual information may be useful.

- **Proposed Mechanism:** Diarrhea is a known class effect of acetylcholinesterase inhibitors (AChEIs). By increasing acetylcholine levels in the central and peripheral nervous systems, these drugs enhance cholinergic activity in the gastrointestinal tract. This can lead to **increased gastric acid secretion**,

intestinal motility, and fluid secretion, resulting in diarrhea [4]. This mechanism is shared by other AChEIs like Donepezil and Tacrine [5] [6].

- **Comparative Context:** While hepatotoxicity (elevated liver enzymes) was the most significant tolerability issue leading to treatment discontinuation with Velnacrine [1] [2] [3], gastrointestinal effects like diarrhea are a common challenge with cholinergic therapies.

Below is a diagram illustrating the mechanism behind this cholinergic-induced diarrhea.



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Experimental Protocol Context

The primary data on Velnacrine's side effects, including diarrhea, comes from a specific clinical trial design. For your FAOs, you could reference this methodology [1]:

- **Study Design:** A 24-week, randomized, double-blind, placebo-controlled study.
- **Participants:** 449 patients with clinically probable Alzheimer's disease.
- **Dosing Groups:** Patients were randomized to receive **placebo (n=152), Velnacrine 150 mg/day (n=149), or Velnacrine 225 mg/day (n=148)**.
- **Data Collection:** Adverse events were recorded and analyzed based on clinical reports from patients and investigators throughout the trial period. The incidence of specific events like diarrhea was tracked and compared across the different treatment groups.

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